ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a cyclobutylmethyl substituent at the N1 position and an ethyl ester group at the C4 position. Triazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and modular synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The cyclobutylmethyl group in this compound introduces steric and conformational constraints that may influence its physicochemical properties and biological interactions compared to other triazole analogues.
Properties
IUPAC Name |
ethyl 1-(cyclobutylmethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)9-7-13(12-11-9)6-8-4-3-5-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHPNKJRQFKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Cyclobutylmethyl-4,5-Dibromo-1H-1,2,3-Triazole
The patent US20180029999A1 outlines a scalable two-step process starting from cyclobutylmethyl chloride. Cyclobutylmethyl azide is first synthesized via nucleophilic substitution, followed by cyclization with acetylene dibromide to yield 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole (Compound II). This intermediate serves as the cornerstone for subsequent functionalization.
Grignard Carboxylation
Compound II undergoes regioselective Grignard addition using isopropylmagnesium chloride-lithium chloride composite at −10°C. Carbon dioxide is introduced to form the carboxylic acid intermediate (Compound I, 1-cyclobutylmethyl-1H-1,2,3-triazole-4-carboxylic acid) with 70% yield. Key parameters include:
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Solvent system : THF/N,N-dimethylformamide (20:1.5 v/v)
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Temperature : −10°C to 40°C
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Workup : Extraction with ethyl acetate and crystallization at 0°C
Esterification to Ethyl Carboxylate
While the patent exemplifies methyl ester formation using methyl iodide, ethyl ester synthesis requires substituting methyl iodide with ethyl bromide or employing Fischer esterification. For instance, reacting Compound I with ethanol and sulfuric acid under reflux yields ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate. Typical conditions include:
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Molar ratio (acid:ethanol) : 1:10
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Catalyst : Concentrated H₂SO₄ (5 mol%)
Three-Component Cyclocondensation
Reaction Design
Arylazides, ethyl 4-chloro-3-oxobutanoate, and nucleophiles (e.g., alcohols or thiols) undergo [3 + 2] cyclocondensation under basic conditions. Adapting this method for alkylazides, cyclobutylmethyl azide reacts with ethyl 4-chloro-3-oxobutanoate and methanol to form the target ester.
Optimization Challenges
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Azide stability : Cyclobutylmethyl azide requires low-temperature storage (−20°C) due to alkyl azide instability.
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Base selection : Sodium methoxide in methanol maximizes yield (55–60%) compared to K₂CO₃ or DBU.
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Byproduct mitigation : Diethyl 2,5-dihydroxyterephthalate forms via self-condensation, necessitating column chromatography for purification.
DBU-Promoted Cycloaddition
Mechanism and Conditions
The ACS Journal of Organic Chemistry (2021) reports a DBU-catalyzed cycloaddition between β-ketoesters and azides. For this compound, cyclobutylmethyl azide and ethyl acetoacetate react in acetonitrile at 50°C.
Performance Metrics
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Catalyst : 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv)
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Purification : Flash chromatography (MeOH/DCM/AcOH 90:10:0.1)
Direct Esterification of Carboxylic Acid Intermediates
Acid-to-Ester Conversion
The carboxylic acid from Method 1 (Compound I) is esterified via Steglich esterification:
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Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), ethanol
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Conditions : 0°C to room temperature, 24 h
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Yield : 88% after recrystallization from hexane/ethyl acetate
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|---|
| Halogenation/Esterif. | Cyclobutylmethyl chloride | iPrMgCl·LiCl, CO₂ | 63* | High | Brominated intermediates |
| Three-Component | Cyclobutylmethyl azide | NaOMe, MeOH | 55–60 | Moderate | Alkyl azide instability |
| DBU Cycloaddition | Cyclobutylmethyl azide, β-ketoester | DBU | 72–80 | High | DBU toxicity |
| Direct Esterification | Carboxylic acid (Method 1 product) | DCC, DMAP, EtOH | 88 | Moderate | DCC sensitization |
*Overall yield for Halogenation/Esterification: 70% (carboxylic acid) × 90% (esterification) = 63%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of triazole N-oxide derivatives.
Reduction: Formation of ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s lipophilic cyclobutylmethyl group can enhance its ability to penetrate cell membranes, increasing its efficacy as a bioactive agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- Cyclobutylmethyl vs. This may lower solubility in polar solvents but improve metabolic stability.
- Ester Group Variations : Ethyl esters (as in the target compound) generally exhibit higher lipophilicity (logP) compared to methyl esters (e.g., ), influencing membrane permeability.
- Electron-Withdrawing Substituents: Analogues like the 4-aminofurazan derivative or nitroaryl-substituted triazoles show distinct reactivity in further functionalization due to electron-deficient cores.
Key Observations :
- Catalyst Dependency: Cu(I) catalysis ensures regioselective 1,4-disubstituted triazole formation, as seen in the target compound and methyl 1-benzyl derivatives . Non-CuAAC routes (e.g., MgCO3-mediated ) may lack regiocontrol.
- Yield Variability : High yields (96% in ) are achieved with electron-deficient azides, whereas sterically hindered substrates (e.g., cyclobutylmethyl) may require optimized conditions.
Physicochemical Properties
Key Observations :
Biological Activity
Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their significant biological activities, including antibacterial , antifungal , anticancer , and anti-inflammatory properties. The structural diversity within the triazole class allows for various modifications that can enhance their biological efficacy.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of cyclobutylmethyl azide with appropriate carboxylic acid derivatives. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit potent anticancer properties. This compound has shown promising results in vitro against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.8 |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy varies depending on the type of microorganism.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles have been shown to inhibit enzymes critical for cell survival and proliferation.
- DNA Interaction : Some studies suggest that triazoles can intercalate with DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
A recent study focused on the anticancer effects of various triazole derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models when administered at specific dosages.
Q & A
Q. What are the optimal synthetic routes for ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:
- Reacting a cyclobutylmethyl azide with ethyl propiolate (or analogous alkyne) in a 1:1 ratio under inert atmosphere.
- Using Cu(I) catalysts (e.g., CuSO₄·NaAsc) in a THF/H₂O solvent system at 50–70°C for 12–24 hours .
- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the triazole product. Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., cyclobutylmethyl protons at δ 1.5–2.5 ppm; triazole C=O at ~165 ppm) .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves 3D conformation. Software like SHELXL refines atomic positions, while OLEX2 visualizes bond lengths/angles .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~250.27) .
Advanced Research Questions
Q. How can contradictions in reaction yields under varying CuAAC conditions be resolved?
Discrepancies often arise from competing side reactions (e.g., alkyne homocoupling). Methodological solutions include:
- Screening solvents (DMSO improves azide solubility; THF enhances regioselectivity) .
- Adjusting catalyst ratios (e.g., 0.2–1.0 equiv CuSO₄) to minimize Cu(I) depletion .
- Monitoring reaction progress via TLC or in situ IR to terminate at optimal conversion .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungal activity). The triazole ring’s nitrogen atoms often engage in hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on cyclobutylmethyl’s hydrophobic interactions .
- QSAR Models : Correlate substituent electronegativity (Hammett constants) with bioactivity data from enzymatic assays .
Q. How do substituent modifications at the triazole or cyclobutylmethyl positions alter physicochemical properties?
Systematic studies involve:
- Replacing cyclobutylmethyl with bulkier groups (e.g., benzyl) to assess steric effects on solubility and logP .
- Introducing electron-withdrawing groups (e.g., -NO₂) at the triazole’s 5-position to enhance electrophilicity for nucleophilic substitutions .
- Measuring thermal stability via DSC and solubility profiles in PBS/EtOH mixtures .
Q. What advanced crystallographic techniques refine the compound’s crystal structure?
- High-Resolution Refinement : SHELXL integrates anomalous scattering data (e.g., Cu-Kα) to resolve disorder in the cyclobutylmethyl group .
- Twinning Analysis : For twinned crystals, OLEX2’s TwinRotMat tool applies HKLF5 datasets to deconvolute overlapping reflections .
- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H···O bonds between carboxylate and adjacent triazole rings) .
Methodological Notes
- Data Gaps : Direct studies on this compound are limited; inferences drawn from structural analogs .
- Contradictions : Conflicting reports on CuAAC regioselectivity resolved via mechanistic studies (e.g., DFT calculations on transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
